>10,000‑Fold Improvement in Aqueous Solubility Over Parent BMS‑986169 Enables Intravenous Formulation
BMS‑986163 (the phosphate prodrug) achieves an aqueous solubility of 19.9 mg/mL at pH 7.4, whereas the active parent BMS‑986169 exhibits a solubility of only 0.002 mg/mL (2 μg/mL) under identical conditions [1]. This represents a >10,000‑fold enhancement in solubility, which is a prerequisite for intravenous dosing at pharmacologically active concentrations [1].
| Evidence Dimension | Aqueous solubility at pH 7.4 |
|---|---|
| Target Compound Data | 19.9 mg/mL (BMS-986163, prodrug) |
| Comparator Or Baseline | 0.002 mg/mL (BMS-986169, parent) |
| Quantified Difference | >10,000‑fold higher solubility |
| Conditions | Shake‑flask method, pH 7.4 buffer [1] |
Why This Matters
The prodrug’s high solubility enables intravenous administration for precise dosing and bioavailability, a critical requirement for translational research where the parent molecule is essentially unformulable for i.v. use.
- [1] Marcin LR, Warrier J, Thangathirupathy S, et al. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder. ACS Med Chem Lett. 2018;9(5):472-477. doi:10.1021/acsmedchemlett.8b00080 View Source
